molecular formula C12H11NO3S2 B056278 4-(4-methylbenzoyl)thiophene-2-sulfonamide CAS No. 119018-06-3

4-(4-methylbenzoyl)thiophene-2-sulfonamide

Cat. No.: B056278
CAS No.: 119018-06-3
M. Wt: 281.4 g/mol
InChI Key: GYTMHWVFKHLDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylbenzoyl)-2-thiophenesulfonamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a 4-methylbenzoyl group attached to the thiophene ring, along with a sulfonamide group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylbenzoyl)-2-thiophenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of 4-(4-Methylbenzoyl)-2-thiophenesulfonamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylbenzoyl)-2-thiophenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzoyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylbenzoyl)-2-thiophenesulfonamide is unique due to its specific combination of a thiophene ring, a 4-methylbenzoyl group, and a sulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

119018-06-3

Molecular Formula

C12H11NO3S2

Molecular Weight

281.4 g/mol

IUPAC Name

4-(4-methylbenzoyl)thiophene-2-sulfonamide

InChI

InChI=1S/C12H11NO3S2/c1-8-2-4-9(5-3-8)12(14)10-6-11(17-7-10)18(13,15)16/h2-7H,1H3,(H2,13,15,16)

InChI Key

GYTMHWVFKHLDEA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)N

Origin of Product

United States

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